![molecular formula C9H9N3O B1426586 (4-(1,2,4-Oxadiazol-3-yl)phenyl)methanamine CAS No. 1306738-41-9](/img/structure/B1426586.png)
(4-(1,2,4-Oxadiazol-3-yl)phenyl)methanamine
Overview
Description
(4-(1,2,4-Oxadiazol-3-yl)phenyl)methanamine is a useful research compound. Its molecular formula is C9H9N3O and its molecular weight is 175.19 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of (4-(1,2,4-Oxadiazol-3-yl)phenyl)methanamine is the Epidermal Growth Factor Receptor (EGFR) . EGFR is an enzyme that plays a critical role in controlling the cell cycle, making it a promising target for the development of anticancer drugs .
Mode of Action
The compound interacts with its target, EGFR, by inhibiting its activity . It has a robust inhibitory effect against the wild-type EGFR enzyme and a 10-fold inferior potency against the mutant form of EGFR . This interaction results in changes in the cell cycle, potentially leading to the inhibition of cancer cell proliferation .
Biochemical Pathways
The compound affects the EGFR signaling pathway . By inhibiting EGFR, it disrupts the normal cell cycle and can lead to cell cycle arrest . This disruption can have downstream effects on various cellular processes, including cell proliferation and survival .
Pharmacokinetics
The compound’s molecular weight is 17519 , which may influence its Absorption, Distribution, Metabolism, and Excretion (ADME) properties
Result of Action
The result of the compound’s action is a significant anticancer activity . The compound exhibits a robust inhibitory effect against the EGFR wild-type enzyme, underscoring its potential as an effective EGFR WT inhibitor with substantial anticancer efficacy .
Biological Activity
(4-(1,2,4-Oxadiazol-3-yl)phenyl)methanamine is a compound that belongs to the class of 1,2,4-oxadiazoles, which have garnered significant attention in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this specific compound, supported by research findings, data tables, and case studies.
Overview of 1,2,4-Oxadiazoles
1,2,4-Oxadiazoles are five-membered heterocyclic compounds known for their broad spectrum of biological activities. These include anticancer, antimicrobial, anti-inflammatory, and antiviral properties. The structural flexibility of oxadiazoles allows for modifications that can enhance their pharmacological profiles.
Anticancer Activity
Research indicates that 1,2,4-oxadiazole derivatives exhibit significant anticancer properties. For instance:
- Mechanism of Action : Some compounds have been shown to induce apoptosis in cancer cells by increasing p53 expression and activating caspase-3 pathways. Specifically, derivatives of this compound have demonstrated cytotoxic effects against various cancer cell lines including MCF-7 (breast cancer), HeLa (cervical cancer), and CaCo-2 (colon cancer) with IC50 values in the micromolar range .
Compound | Cell Line | IC50 (µM) |
---|---|---|
17a | MCF-7 | 0.65 |
17b | MCF-7 | 2.41 |
16a | SK-MEL-2 | 0.089 |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties:
- Inhibition Studies : Modified analogues of 1,2,4-oxadiazoles have shown effectiveness against gastrointestinal pathogens such as Clostridioides difficile and multidrug-resistant Enterococcus faecium. For example, one lead compound exhibited a minimum inhibitory concentration (MIC) of 6 µg/mL against C. difficile, comparable to vancomycin .
Pathogen | MIC (µg/mL) |
---|---|
Clostridioides difficile | 6 |
Enterococcus faecium | <10 |
Anti-inflammatory and Neuroprotective Effects
In addition to anticancer and antimicrobial activities, oxadiazole derivatives have shown potential anti-inflammatory effects. Studies suggest they can inhibit key inflammatory pathways and may offer neuroprotective benefits by modulating oxidative stress responses .
Case Study 1: Anticancer Efficacy
A study involving a series of oxadiazole derivatives demonstrated that structural modifications significantly enhanced their anticancer potency. One derivative was noted for its ability to selectively target cancer cells while sparing normal cells, indicating a promising therapeutic window .
Case Study 2: Antimicrobial Development
Research focused on developing oxadiazole-based compounds specifically aimed at treating infections caused by resistant strains of bacteria. The study revealed that certain modifications could improve the selectivity and efficacy against specific pathogens without compromising safety profiles .
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
One of the most significant applications of (4-(1,2,4-Oxadiazol-3-yl)phenyl)methanamine is in cancer research. The compound has been shown to interact with the Epidermal Growth Factor Receptor (EGFR), leading to the inhibition of its activity. This interaction is crucial as EGFR is often overexpressed in various cancers, making it a target for therapeutic intervention. Studies have demonstrated that this compound exhibits significant anticancer activity by disrupting the EGFR signaling pathway, which is vital for cell proliferation and survival.
Mechanism of Action
The mechanism involves binding to the EGFR and preventing its activation, thereby inhibiting downstream signaling pathways that promote tumor growth. The compound's efficacy has been tested in vitro and in vivo, showing promising results against several cancer cell lines.
Agricultural Biology
Pesticidal Properties
In agricultural research, this compound has been investigated for its potential as a pesticide. It has demonstrated nematocidal and antifungal properties. Specifically, studies have shown that derivatives of this compound exhibit moderate nematocidal activity against Meloidogyne incognita and antifungal activity against Rhizoctonia solani, which are significant pests affecting crop yields.
Bioassay Results
The bioassay results indicated that certain derivatives within this class have strong antibacterial effects on Xanthomonas oryzae pv. oryzae, with effective concentration (EC50) values ranging from 19.44 to 36.25 μg/mL, surpassing the effectiveness of conventional control chemicals such as bismerthiazol and thiodiazole copper.
Materials Science
Synthesis and Chemical Transformations
The synthesis of this compound typically involves cyclization reactions that yield oxadiazole derivatives with various substituents that can enhance their solubility and biological activity. The compound can undergo several chemical transformations:
Reaction Type | Reagent(s) | Conditions |
---|---|---|
Oxidation | Potassium permanganate (KMnO₄) | Acidic or basic medium |
Reduction | Lithium aluminum hydride (LiAlH₄) | Anhydrous ether |
Substitution | Alkyl halides | Presence of sodium hydroxide (NaOH) |
These transformations can lead to the development of new compounds with tailored properties for specific applications in research and industry.
Case Studies
Case Study 1: Anticancer Efficacy
A study evaluating the anticancer efficacy of this compound found that it significantly reduced tumor growth in xenograft models. The study highlighted its potential as a lead compound for developing new cancer therapies targeting EGFR.
Case Study 2: Agricultural Applications
Research on the agricultural applications revealed that formulations containing this compound could be effective in managing nematode populations in crops without harming beneficial organisms in the soil ecosystem. This study emphasized the need for further field trials to assess real-world effectiveness and environmental impact.
Properties
IUPAC Name |
[4-(1,2,4-oxadiazol-3-yl)phenyl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O/c10-5-7-1-3-8(4-2-7)9-11-6-13-12-9/h1-4,6H,5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRTGDVLIPISYLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN)C2=NOC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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